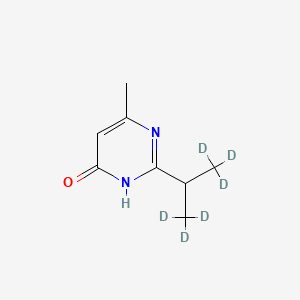

2-Isopropyl-6-methyl-4pyrimidinol-d6

Description

Research Framework for Pyrimidine (B1678525) Derivatives in Environmental and Biological Systems

The compound 2-Isopropyl-6-methyl-4-pyrimidinol is a member of the pyrimidine family of heterocyclic compounds. Pyrimidine derivatives are of significant interest in various scientific fields due to their diverse biological activities. chemicalbook.comcdc.gov They form the core structure of nucleobases in DNA and RNA and are found in many synthetic compounds used as pharmaceuticals and agrochemicals. chemicalbook.com

Specifically, 2-Isopropyl-6-methyl-4-pyrimidinol is a principal metabolite and environmental breakdown product of diazinon (B1670403), a widely used organophosphate insecticide. mdpi.comsigmaaldrich.com Although many residential uses of diazinon have been phased out, its agricultural application continues, leading to potential human and environmental exposure. sigmaaldrich.com Consequently, monitoring for the presence of diazinon and its metabolites, like 2-Isopropyl-6-methyl-4-pyrimidinol, in soil, water, and biological fluids such as urine is crucial for assessing exposure and understanding its environmental fate. sigmaaldrich.comsigmaaldrich.com

Research in this area often involves developing sensitive analytical methods to detect and quantify these pyrimidine derivatives at very low concentrations. sigmaaldrich.com For instance, a method for the rapid quantification of 2-isopropyl-6-methyl-pyrimidin-4-ol in human urine has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.com The reliability of such critical monitoring studies hinges on the use of appropriate internal standards, which is where 2-Isopropyl-6-methyl-4-pyrimidinol-d6 plays its vital role. One study on monitoring current-use pesticides and their metabolites in human urine explicitly lists the use of 2-isopropyl-6-methyl-4-pyrimidinol (D6) as an internal standard in its LC-MS/MS methodology. uantwerpen.be

Table 1: Properties of 2-Isopropyl-6-methyl-4-pyrimidinol

| Property | Value | Reference |

| CAS Number | 2814-20-2 | hpc-standards.comnih.gov |

| Molecular Formula | C₈H₁₂N₂O | hpc-standards.comnih.gov |

| Molecular Weight | 152.19 g/mol | hpc-standards.comnih.gov |

| Appearance | Beige Needles | mdpi.com |

| Melting Point | 172-175 °C | hpc-standards.com |

| Primary Use | Intermediate in synthesis; Metabolite of Diazinon | mdpi.com |

| Application in Analysis | Analyte in environmental and biological monitoring | sigmaaldrich.com |

Fundamental Principles of Isotopic Labeling in Methodological Development

Isotopic labeling is a technique used to track the passage of an atom or a molecule through a reaction, metabolic pathway, or physical process. The process involves replacing one or more atoms in a molecule with their isotope. mdpi.com Isotopes are variants of a particular chemical element which differ in neutron number. While they share the same number of protons and electrons, and thus nearly identical chemical properties, they have different masses.

The isotopes used for labeling can be radioactive (radionuclides) or stable. Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. mdpi.com The fundamental principle behind using deuterium-labeled compounds like 2-Isopropyl-6-methyl-4-pyrimidinol-d6 in analytical methods is that the labeled molecule will have virtually the same chemical and physical properties (e.g., polarity, solubility, reactivity, and chromatographic retention time) as its unlabeled counterpart. mdpi.com

However, the key difference is its mass. A mass spectrometer can easily differentiate between the analyte and the deuterium-labeled internal standard based on their mass-to-charge ratio (m/z). This distinction allows the standard to be added to a complex mixture while still being individually quantifiable. The development of methods using isotopically labeled standards is a common practice to enhance the robustness and accuracy of quantitative analytical tests, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Table 2: Comparison of Analyte and its Deuterated Standard

| Feature | Analyte (2-Isopropyl-6-methyl-4-pyrimidinol) | Deuterated Standard (2-Isopropyl-6-methyl-4-pyrimidinol-d6) |

| Core Structure | Identical | Identical |

| Isotopic Composition | Natural abundance of isotopes | Enriched with 6 Deuterium atoms |

| Chemical Behavior | Serves as the target for quantification | Mimics the analyte during sample processing and analysis |

| Mass Spectrometry | Detected at its specific mass-to-charge ratio (m/z) | Detected at a higher mass-to-charge ratio (m/z + 6) |

| Primary Function | Compound to be measured | Reference compound for accurate quantification |

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

158.23 g/mol |

IUPAC Name |

2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11)/i1D3,2D3 |

InChI Key |

AJPIUNPJBFBUKK-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=CC(=O)N1)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Pyrimidine Scaffolds and Analogs

Regioselective Deuteration Strategies for Pyrimidine (B1678525) Ring Systems

The selective introduction of deuterium (B1214612) at specific positions within a molecule, or regioselectivity, is a critical aspect of synthesizing isotopically labeled compounds. For pyrimidine systems, various strategies have been developed to achieve this, primarily focusing on either direct exchange on the pyrimidine ring itself or on its substituents.

Deuterium Exchange Reactions in Pyrimidinol Precursors

One of the most direct methods for deuterium incorporation is through hydrogen-deuterium (H/D) exchange reactions. For a compound like 2-Isopropyl-6-methyl-4-pyrimidinol, the "d6" designation strongly implies that the six deuterium atoms are located on the isopropyl and methyl groups. The synthesis of the non-deuterated parent compound, 2-isopropyl-6-methyl-4-pyrimidinol, is typically achieved through the condensation of isobutyramidine with a β-ketoester, such as ethyl acetoacetate, under basic conditions. google.comgoogle.com

To achieve deuteration on the alkyl substituents, H/D exchange reactions can be performed on the parent pyrimidinol or its precursors. The protons on the carbon atoms adjacent to the pyrimidine ring (the methyl and the methine of the isopropyl group) are rendered acidic due to the electron-withdrawing nature of the heterocyclic ring. This acidity can be exploited in base-catalyzed exchange reactions. By treating the pyrimidinol with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable base, the acidic protons can be replaced with deuterium atoms. nih.gov

The general mechanism for base-catalyzed H/D exchange at the alkyl groups is as follows:

A base abstracts an acidic proton from the carbon alpha to the pyrimidine ring, forming a carbanion intermediate.

The carbanion is then quenched by a deuteron (B1233211) from the D₂O solvent, resulting in the incorporation of a deuterium atom.

This process can be repeated until all the acidic protons on the methyl and isopropyl groups are replaced with deuterium.

Catalytic methods employing transition metals such as palladium, platinum, or ruthenium in the presence of D₂O have also proven effective for the deuteration of alkyl groups on aromatic and heterocyclic rings. nih.govresearchgate.net These methods can offer high efficiency and regioselectivity under milder conditions. For instance, a palladium on carbon (Pd/C) catalyst in the presence of D₂O and a small amount of hydrogen gas can facilitate H/D exchange at benzylic-type positions. nih.gov

| Deuteration Method | Deuterium Source | Catalyst/Conditions | Targeted Positions |

| Base-Catalyzed H/D Exchange | D₂O | Strong base (e.g., NaOD) | Protons alpha to the pyrimidine ring |

| Transition Metal-Catalyzed H/D Exchange | D₂O | Pd/C, Pt/C, Ru complexes | Alkyl groups on the pyrimidine ring |

Stereospecific Introduction of Deuterium Atoms

While the deuteration of the methyl and isopropyl groups in 2-isopropyl-6-methyl-4-pyrimidinol-d6 does not involve the creation of new stereocenters on those groups, the principles of stereospecific deuteration are crucial in the broader context of pyrimidine synthesis. Stereospecific methods are particularly important when introducing deuterium at chiral centers, for instance, on the sugar moiety of nucleosides.

One established method involves the stereospecific reduction of a ketone precursor with a deuterated reducing agent. For example, the reduction of a 3'-keto nucleoside with sodium borodeuteride (NaBD₄) can introduce a deuterium atom at the 3'-position with a specific stereochemistry. Such approaches are vital for creating stereospecifically labeled nucleosides for use in structural biology and mechanistic studies of enzymes.

Isotopic Purity and Enrichment in Deuterated Chemical Synthesis

The quality of a deuterated compound is defined by its isotopic purity and enrichment. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while isotopic enrichment quantifies the percentage of a specific atomic position that is occupied by a deuterium atom. isotope.com

Several analytical techniques are employed to determine these parameters. High-resolution mass spectrometry (HR-MS) is a primary tool for assessing isotopic purity. By analyzing the mass-to-charge ratio of the molecular ion, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. rsc.org For 2-isopropyl-6-methyl-4-pyrimidinol-d6, HR-MS would be used to confirm that the predominant species has a mass corresponding to the incorporation of six deuterium atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of the signals corresponding to the protons that have been replaced by deuterium. For 2-isopropyl-6-methyl-4-pyrimidinol-d6, the signals for the methyl and isopropyl protons would be significantly diminished or absent in the ¹H NMR spectrum. Conversely, ²H NMR can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.

| Analytical Technique | Information Provided | Example Application for 2-Isopropyl-6-methyl-4-pyrimidinol-d6 |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution and purity | Determination of the percentage of molecules with six deuterium atoms. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Degree of deuteration | Disappearance of signals for methyl and isopropyl protons. |

| ²H Nuclear Magnetic Resonance (²H NMR) | Location and confirmation of deuterium | Observation of signals corresponding to the deuterated methyl and isopropyl groups. |

Achieving high isotopic enrichment often requires optimizing reaction conditions, such as using a large excess of the deuterium source (e.g., D₂O) and ensuring sufficient reaction times for the exchange to reach completion. acs.org Purification techniques such as chromatography or recrystallization can be employed to isolate the desired deuterated compound from any remaining non-deuterated or partially deuterated species.

Methodological Advancements in Deuterated Pyrimidine Precursor Development

The field of deuterated synthesis is continually evolving, with new methodologies emerging to provide more efficient, selective, and environmentally benign routes to isotopically labeled compounds.

Recent advancements in catalytic H/D exchange reactions have been particularly impactful. The development of more active and selective catalysts, including those based on iridium and iron, has expanded the scope of substrates that can be efficiently deuterated. nih.gov Photoredox catalysis has also emerged as a powerful tool, enabling the deuteration of C-H bonds under mild conditions using light as an energy source.

For the synthesis of deuterated pyrimidine precursors, these advanced catalytic methods offer significant advantages. They can potentially reduce the need for harsh reaction conditions and stoichiometric reagents, leading to cleaner and more sustainable synthetic processes. For example, the development of catalysts that can selectively activate and deuterate specific C-H bonds in the presence of other functional groups is a major area of research. This is particularly relevant for the synthesis of complex deuterated pyrimidines where chemoselectivity is a key challenge.

Furthermore, advancements in flow chemistry are being applied to deuteration reactions. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and isotopic enrichment. The ability to perform multi-step syntheses in a continuous flow system also opens up possibilities for the automated and efficient production of deuterated pyrimidine precursors.

Advanced Analytical Methodologies Employing 2 Isopropyl 6 Methyl 4pyrimidinol D6 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS has become the definitive technique for the quantification of pesticide residues and their metabolites due to its high selectivity and sensitivity. The chemical properties of 2-Isopropyl-6-methyl-4-pyrimidinol-d6, closely mimicking its non-labeled counterpart, make it an ideal internal standard for these LC-MS applications. It co-elutes with the target analyte, experiencing similar ionization and matrix effects, which allows for reliable correction of signal variations.

The development of robust LC-MS/MS methods is critical for the accurate measurement of trace levels of pesticide metabolites. The incorporation of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 is integral to the validation process, ensuring the method's reliability across various sample matrices.

Effective chromatographic separation is fundamental to minimizing interferences and achieving accurate quantification. For the analysis of 2-isopropyl-6-methyl-4-pyrimidinol and its deuterated internal standard, reversed-phase chromatography is typically employed. Optimization of parameters such as column chemistry, mobile phase composition, and gradient elution is crucial for achieving sharp peak shapes and adequate retention.

A common approach involves the use of a C18 stationary phase, which provides the necessary hydrophobicity to retain the pyrimidinol compounds. The mobile phase often consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

Table 1: Example Chromatographic Conditions for the Analysis of 2-Isopropyl-6-methyl-4-pyrimidinol

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Tandem mass spectrometry (MS/MS) provides the selectivity required for trace analysis in complex matrices. The elucidation of the fragmentation patterns of both the analyte and its deuterated internal standard is a prerequisite for developing a sensitive and specific Multiple Reaction Monitoring (MRM) method.

For 2-isopropyl-6-methyl-4-pyrimidinol, electrospray ionization in positive mode (ESI+) typically produces a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion results in characteristic product ions. The deuterated internal standard, 2-Isopropyl-6-methyl-4-pyrimidinol-d6, will exhibit a corresponding mass shift in its precursor and product ions, reflecting the incorporation of six deuterium (B1214612) atoms. The fragmentation pathways, however, are expected to be identical to the non-labeled compound.

Table 2: Exemplary MS/MS Transitions for 2-Isopropyl-6-methyl-4-pyrimidinol and its d6-Labeled Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 2-Isopropyl-6-methyl-4-pyrimidinol | 167.1 | 125.1 | 15 |

| 2-Isopropyl-6-methyl-4-pyrimidinol | 167.1 | 97.1 | 25 |

| 2-Isopropyl-6-methyl-4-pyrimidinol-d6 | 173.1 | 131.1 | 15 |

| 2-Isopropyl-6-methyl-4-pyrimidinol-d6 | 173.1 | 100.1 | 25 |

A critical aspect of method validation is the determination of its performance characteristics. The use of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 as an internal standard is instrumental in achieving low method detection limits (MDLs) and limits of quantitation (LOQs). By compensating for analytical variability, the internal standard allows for more precise measurements at low concentrations.

Validated methods for the parent compound, diazinon (B1670403), and its metabolites often report LOQs in the low microgram per liter (µg/L) or microgram per kilogram (µg/kg) range in various matrices such as water, soil, and food products. The consistent performance of the deuterated internal standard across the calibration range is key to achieving this level of sensitivity.

Table 3: Typical Performance Characteristics for LC-MS/MS Methods

| Parameter | Typical Value |

|---|---|

| Limit of Quantitation (LOQ) | 0.1 - 5.0 µg/L (in water) |

| Linearity (r²) | > 0.995 |

| Recovery | 80 - 120% |

| Precision (RSD) | < 15% |

To meet the demands for higher sample throughput in routine monitoring laboratories, Ultra-High Performance Liquid Chromatography (UPLC) has been integrated into analytical workflows. UPLC systems utilize columns with smaller particle sizes (< 2 µm), which allows for faster separations without sacrificing chromatographic efficiency.

The principles of method development for UPLC are similar to conventional HPLC, but with adjustments for the higher operating pressures and faster elution times. The use of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 remains crucial in these high-throughput methods to ensure data quality is maintained despite the shorter analysis times. The rapid elution of peaks in UPLC makes consistent internal standard performance even more critical for accurate integration and quantification.

While tandem quadrupole mass spectrometry (MS/MS) is a powerful tool for quantification, High-Resolution Mass Spectrometry (HRMS), often coupled with Orbitrap or Time-of-Flight (TOF) analyzers, offers an additional layer of confidence in compound identification. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of an ion.

In the context of analyzing for 2-isopropyl-6-methyl-4-pyrimidinol, HRMS can be used to confirm the identity of the analyte, particularly in complex samples or when interferences are suspected. The accurate mass of the protonated molecule of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 would be measured to confirm its presence and differentiate it from other co-eluting species, further solidifying the reliability of the quantitative data.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Isopropyl-6-methyl-4-pyrimidinol |

| 2-Isopropyl-6-methyl-4-pyrimidinol-d6 |

| Diazinon |

| Acetonitrile |

| Methanol |

| Formic Acid |

Development and Validation of LC-MS/MS Methods for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.govekb.egnih.gov For the analysis of pyrimidinols, GC-MS offers high sensitivity and selectivity, which are crucial for detecting trace levels in intricate samples. nih.govnih.gov The use of an internal standard like 2-Isopropyl-6-methyl-4-pyrimidinol-d6 is integral to achieving reliable quantification. clearsynth.com

Development and Validation of GC-MS Methods for Volatile Pyrimidinols

The development of a GC-MS method for volatile pyrimidinols involves the optimization of several key parameters to ensure the effective separation and detection of the target analyte and the internal standard. A typical GC-MS method for the analysis of 2-Isopropyl-6-methyl-4-pyrimidinol would involve a temperature-programmed separation on a capillary column followed by mass spectrometric detection.

Method validation is a critical step to demonstrate that the analytical method is suitable for its intended purpose. nih.gov This process typically includes the assessment of linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). In a study analyzing for diazinon and its metabolites, including 2-isopropyl-6-methyl-4-pyrimidinol, a GC-MS method was validated, demonstrating good performance characteristics. nih.gov While that particular study did not specify the use of the d6-labeled standard, the principles of validation would be directly applicable. The use of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 would be expected to enhance the method's robustness by correcting for variability.

Below is an interactive data table summarizing typical GC-MS parameters for the analysis of 2-Isopropyl-6-methyl-4-pyrimidinol.

| Parameter | Condition |

| GC System | Agilent 7890A or similar |

| Mass Spectrometer | Agilent 5975C or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 70°C (1 min), ramp 10°C/min to 280°C (10 min hold) |

| Carrier Gas | Helium at 1 mL/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

This table presents a generalized set of GC-MS conditions. Specific applications may require further optimization.

Derivatization Strategies for Enhanced Chromatographic Behavior

Pyrimidinols, containing a hydroxyl group, can exhibit poor peak shape and tailing in GC analysis due to their polarity. Derivatization is a chemical modification process used to convert polar functional groups into less polar derivatives, thereby improving their volatility and chromatographic performance. Silylation is a common derivatization technique for compounds with active hydrogens, such as alcohols and phenols.

For 2-Isopropyl-6-methyl-4-pyrimidinol, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be employed. This reaction replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and less polar TMS-ether derivative. The use of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 as an internal standard is particularly advantageous here, as it will undergo the same derivatization reaction, ensuring that any variations in reaction efficiency are accounted for in the final quantification.

Sample Preparation Techniques for Complex Matrices

The analysis of volatile pyrimidinols in complex matrices such as soil, water, and biological fluids necessitates a robust sample preparation strategy to remove interferences and concentrate the analyte of interest. researchgate.netut.ac.ircdc.gov The addition of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 at the beginning of the sample preparation process is crucial for correcting any analyte loss during these steps.

Solid-Phase Extraction (SPE) Protocols for Enrichment and Cleanup

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. researchgate.net The choice of sorbent material is critical and depends on the physicochemical properties of the analyte and the matrix. For the extraction of moderately polar compounds like 2-Isopropyl-6-methyl-4-pyrimidinol from aqueous samples, reversed-phase sorbents such as C18 or polymeric sorbents are often employed.

A typical SPE protocol for the extraction of 2-Isopropyl-6-methyl-4-pyrimidinol from a water sample would involve the following steps:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol followed by water to activate the sorbent.

Loading: The water sample, spiked with 2-Isopropyl-6-methyl-4-pyrimidinol-d6, is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interferences.

Elution: The analyte and internal standard are eluted with a stronger organic solvent like ethyl acetate (B1210297) or acetonitrile.

The following table outlines a representative SPE protocol for the extraction of pyrimidinols from a water sample.

| Step | Solvent/Solution | Volume |

| Sorbent | C18 or Polymeric | 500 mg |

| Conditioning 1 | Ethyl Acetate | 5 mL |

| Conditioning 2 | Methanol | 5 mL |

| Equilibration | Deionized Water | 10 mL |

| Sample Loading | Water Sample | 500 mL |

| Washing | 5% Methanol in Water | 5 mL |

| Elution | Ethyl Acetate | 10 mL |

This is a general protocol and may require optimization based on the specific sample matrix.

Liquid-Liquid Extraction (LLE) Optimization for Specific Sample Types

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the partitioning of a solute between two immiscible liquid phases. researchgate.net For the extraction of 2-Isopropyl-6-methyl-4-pyrimidinol from aqueous matrices, a water-immiscible organic solvent is used. The efficiency of the extraction depends on the choice of solvent and the pH of the aqueous phase. Since the pyrimidinol is a weakly acidic compound, adjusting the pH of the water sample to a value below its pKa can improve its extraction into an organic solvent.

A study on the fatal ingestion of diazinon utilized a liquid-liquid extraction method to analyze for both diazinon and its metabolite, 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP), in postmortem samples. researchgate.net While the internal standard was not specified as the d6 variant, the extraction principle remains the same. Dichloromethane is a commonly used solvent for the LLE of such compounds from biological matrices. jle.com

Advanced Microextraction Techniques

In recent years, several microextraction techniques have been developed to reduce solvent consumption, minimize sample volume, and improve enrichment factors. These techniques are well-suited for the analysis of trace levels of pyrimidinols.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method. researchgate.net It involves the injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets of the extraction solvent, providing a large surface area for mass transfer. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. Studies have demonstrated the successful application of DLLME for the determination of diazinon in urine samples. nih.govnih.gov The optimization of parameters such as the type and volume of extraction and disperser solvents, pH, and salt addition is crucial for achieving high extraction efficiency.

The table below provides an example of optimized conditions for the DLLME of diazinon, which would be applicable to its pyrimidinol metabolite.

| Parameter | Optimized Condition |

| Extraction Solvent | Carbon Tetrachloride |

| Extraction Solvent Vol. | 150 µL |

| Disperser Solvent | Methanol |

| Disperser Solvent Vol. | 1.5 mL |

| Sample pH | 6 |

| Centrifugation Time | 5 min |

| Centrifugation Speed | 4000 rpm |

| Salt Addition | 0% (w/v) |

Data adapted from a study on diazinon extraction from urine.

The use of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 as an internal standard in conjunction with these advanced microextraction techniques would provide a highly sensitive and reliable method for the quantification of volatile pyrimidinols in a variety of complex samples.

Role of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 in Analytical Quality Assurance

Calibration Curve Construction and Linearity Verification

The foundation of accurate quantification is a well-constructed calibration curve. This curve establishes the relationship between the concentration of an analyte and the instrument's response. For this purpose, a series of calibration standards containing known concentrations of the target analyte are prepared. psmile.org When using an internal standard like IMPY-d6, the calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

This ratiometric approach is crucial as it corrects for fluctuations in instrument performance and sample volume. scispace.com The linearity of the calibration curve is a critical validation parameter, typically assessed by the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship, which is essential for accurate quantification over a range of concentrations. In methods developed for the analysis of organophosphate metabolites, including IMPY, achieving excellent linearity is a key performance characteristic. For instance, in a study validating a method for various pesticide metabolites, calibration curves with R² values greater than 0.99 were consistently obtained, demonstrating the robustness of the method.

Table 1: Illustrative Calibration Curve Data for IMPY using IMPY-d6

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 15,234 | 301,567 | 0.0505 |

| 5.0 | 76,170 | 302,110 | 0.2521 |

| 10.0 | 151,980 | 301,890 | 0.5034 |

| 25.0 | 380,250 | 302,500 | 1.2570 |

| 50.0 | 759,800 | 301,990 | 2.5160 |

| 100.0 | 1,525,000 | 302,300 | 5.0446 |

Note: This table is generated for illustrative purposes to demonstrate the principle of calibration curve construction with an internal standard.

Assessment of Analytical Precision and Accuracy

Precision and accuracy are two fundamental pillars of analytical method validation that ensure the reliability of the generated data.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD).

Accuracy is the closeness of the mean of a set of results to the actual (true) value. It is often evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte.

The use of a deuterated internal standard like IMPY-d6 is instrumental in achieving high precision and accuracy. By compensating for random errors that may be introduced during the analytical workflow, the variability between measurements is reduced. A study by Gao et al. on the analysis of various pesticide metabolites, including IMPY, in human urine demonstrated excellent precision and accuracy. The method, which utilized internal standards, reported a within-run precision (RSD) of 1%–14% and a between-run precision of 2%–14%. nih.gov The accuracy was also high, with within-run accuracy ranging from 71%–114% and between-run accuracy from 80%–118%. nih.gov These values are well within the typical acceptance criteria for bioanalytical method validation, highlighting the effectiveness of using internal standards.

Table 2: Research Findings on Precision and Accuracy for IMPY Analysis

| Parameter | Within-Run | Between-Run |

| Precision (RSD) | 1% - 14% | 2% - 14% |

| Accuracy | 71% - 114% | 80% - 118% |

| Data sourced from a study on the analysis of pesticide metabolites in human urine. nih.gov |

Mitigation of Matrix Effects in Quantitative Analysis

Biological and environmental samples are inherently complex, containing numerous endogenous and exogenous compounds that can interfere with the analysis of the target analyte. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Matrix effects are a significant challenge in LC-MS/MS analysis.

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to compensate for matrix effects. scispace.comresearchgate.net Because the deuterated internal standard (e.g., IMPY-d6) has nearly identical physicochemical properties to the native analyte (IMPY), it is affected by the matrix in the same way. Any signal suppression or enhancement experienced by the analyte will be mirrored by the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized. This ensures that the quantitative results are accurate and reliable, even in the presence of significant matrix interference. For example, in the validation of an LC-MS/MS method for immunosuppressants, deuterated internal standards were shown to effectively compensate for matrix effects. nih.govresearchgate.net This principle is directly applicable to the analysis of IMPY using IMPY-d6 in complex matrices like urine.

Research Applications of 2 Isopropyl 6 Methyl 4pyrimidinol D6 in Environmental and Biomonitoring Studies

Environmental Monitoring of Pyrimidine-Based Compounds and Metabolites

The widespread use of pyrimidine-based pesticides, such as diazinon (B1670403), has led to their distribution in various environmental compartments. Consequently, monitoring their presence and that of their degradation products is crucial for assessing environmental contamination and potential ecological risks. 2-Isopropyl-6-methyl-4-pyrimidinol-d6 plays a pivotal role in the precise measurement of IMPY, a key indicator of diazinon breakdown.

Detection and Quantification in Aquatic Ecosystems (e.g., surface water, groundwater)

Diazinon and its metabolites are frequently detected in aquatic environments due to runoff from agricultural and urban areas. epa.govuantwerpen.be Studies have shown that diazinon can be found in surface water, including rivers and streams, as well as in groundwater. epa.gov The accurate quantification of IMPY in these waters is vital for understanding the extent and persistence of diazinon contamination.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique for this purpose, and the use of a stable isotope-labeled internal standard like 2-Isopropyl-6-methyl-4-pyrimidinol-d6 is a key component of robust analytical methods. researchgate.net This approach, known as isotope dilution analysis, allows for the correction of analytical variability and matrix-induced signal suppression or enhancement, leading to more accurate results. For instance, a study on the determination of various pesticide metabolites in human urine, which shares analytical challenges with environmental water analysis, demonstrated the successful use of isotope-labeled internal standards for accurate quantification of compounds including IMPY. uantwerpen.be

Table 1: Representative Concentrations of Diazinon and its Metabolite IMPY in Aquatic Environments

| Water Source | Compound | Concentration Range (ng/L) | Location |

| River Water | Diazinon | Not Detected - 650 | Haraz, Talar, and Babolrood rivers, Iran |

| River Water | Diazinon | Not Detected - 3,800 | Various sites, United States |

| Urban Streams | Diazinon | Frequently detected, often exceeding aquatic life criteria | Various cities, United States |

| Human Urine | 2-isopropyl-6-methyl-4-pyrimidinol (IMPY) | Median: 77,000 | 25 volunteers |

This table presents a summary of findings from various studies and is for illustrative purposes. Actual concentrations can vary significantly based on location, time of year, and specific environmental conditions.

Monitoring in Terrestrial Environments (e.g., soil, sediment)

In terrestrial environments, diazinon is applied to soils to control a variety of insects. It can persist in the soil and undergo degradation to form IMPY. epa.gov Monitoring the levels of both the parent compound and its metabolites in soil and sediment is important for assessing potential risks to soil organisms and the potential for leaching into groundwater.

Analytical methods for soil and sediment often involve extraction of the target compounds followed by analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. The complexity of soil and sediment matrices makes the use of an internal standard like 2-Isopropyl-6-methyl-4-pyrimidinol-d6 particularly important for achieving accurate quantification. Isotope dilution methods have been successfully applied to the analysis of various pesticides and their metabolites in soil, demonstrating the value of this approach. nih.gov

Table 2: Reported Half-life of Diazinon in Different Soil Types

| Soil Type | pH | Half-life (days) |

| Sandy Loam | 5.4 | 37 |

| Sandy Loam | 7.8 | 39 |

| Non-sterile Soils | - | 7 - 35 |

| Sterile Soils | - | 42 - 84 |

The half-life of diazinon in soil is influenced by various factors, including soil type, pH, temperature, and microbial activity.

Atmospheric Deposition and Transport Studies

Pesticides like diazinon can become airborne through spray drift during application and volatilization from treated surfaces. epa.govusgs.gov They can then be transported over long distances in the atmosphere and deposited back to earth through wet (rain, snow) and dry deposition, leading to contamination of areas far from the original source. usgs.gov

Studies have detected diazinon in air samples, often at concentrations higher indoors than outdoors due to its historical use in residential pest control. usgs.gov The analysis of pesticides and their metabolites in air samples also benefits from the use of isotope-labeled internal standards to ensure accuracy. While direct studies detailing the use of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 in atmospheric deposition studies are not abundant, the principles of isotope dilution are applicable and essential for obtaining reliable data in this complex matrix.

Investigation of Environmental Transformation and Degradation Pathways

Photolytic and Chemical Degradation Mechanisms of Parent Compounds

Diazinon can undergo degradation when exposed to sunlight, a process known as photolysis. epa.gov Studies have shown that the photolytic decomposition of diazinon in water leads to the formation of IMPY as a major product. epa.gov The rate of this degradation can be influenced by the presence of other substances in the water.

In laboratory studies investigating these degradation mechanisms, 2-Isopropyl-6-methyl-4-pyrimidinol-d6 can be used to accurately track the formation of its non-labeled analog over time. By spiking samples with a known concentration of the labeled standard, researchers can precisely quantify the amount of IMPY produced through photolysis, providing valuable data on the kinetics and mechanisms of the degradation process.

Microbial Biodegradation Studies in Environmental Samples

Microbial activity is a significant factor in the breakdown of pesticides in the environment. who.int Various bacteria and fungi have been identified that can degrade diazinon, often using it as a source of carbon and phosphorus. who.int This biodegradation process typically involves the hydrolysis of the ester bond in the diazinon molecule, resulting in the formation of IMPY. isotope.com

In studies aimed at identifying and characterizing these diazinon-degrading microorganisms, 2-Isopropyl-6-methyl-4-pyrimidinol-d6 can be used as an internal standard to monitor the rate of IMPY formation. This allows researchers to assess the efficiency of different microbial strains in breaking down the parent pesticide. Furthermore, the use of stable isotope labeling can help trace the metabolic pathways of diazinon within microbial systems, providing a deeper understanding of the biodegradation process.

Tracing Metabolic Pathways of Pyrimidine-Based Compounds in Non-Human Biological Systems

The biotransformation of the pyrimidine-based insecticide diazinon has been investigated across a diverse range of non-human biological systems, with 2-isopropyl-6-methyl-4-pyrimidinol (IMPY) consistently identified as a major metabolite. rsc.orgnih.gov The formation of IMPY is a key step in the detoxification pathway of diazinon. The general metabolic route involves the cleavage of the phosphate (B84403) ester bond in diazinon or its more toxic intermediate, diazoxon, which releases the pyrimidine (B1678525) moiety that is then hydroxylated to form IMPY.

Studies in various mammalian species, including rats, mice, guinea pigs, dogs, and sheep, have demonstrated that diazinon is rapidly metabolized. A significant portion of the administered dose is excreted in the urine as IMPY and other metabolites within a short period, often within 24 to 48 hours. For instance, in studies on rats orally exposed to diazinon, a substantial percentage of the dose was recovered as urinary metabolites, highlighting the efficiency of this metabolic clearance.

The metabolic pathway is not limited to animals. In plants, diazinon can be absorbed from the soil and is known to degrade into IMPY. Microbial metabolism also plays a crucial role in the environmental fate of diazinon. Fungi, such as Cunninghamella elegans, have been shown to effectively degrade diazinon, with IMPY being one of the major transformation products. rsc.orgnih.gov Similarly, certain bacteria, including mixed cultures of Streptomyces species, can hydrolyze diazinon to IMPY in liquid media. nih.gov

In these research contexts, 2-Isopropyl-6-methyl-4-pyrimidinol-d6 is indispensable. While the studies focus on the metabolic fate of the parent compound, diazinon, the deuterated standard is used during the analytical phase to ensure the precise quantification of the formed IMPY. This allows researchers to accurately model the kinetics and pathways of diazinon metabolism in these varied biological systems.

Application in Exposure Assessment Through Biomonitoring

Biomonitoring for diazinon exposure relies on the measurement of its metabolites in biological samples, as the parent compound is quickly cleared from the body. cdc.gov IMPY is a specific and reliable urinary biomarker for assessing human and non-human exposure to diazinon. uantwerpen.be The use of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 as an internal standard is a cornerstone of the analytical methods employed for this purpose, ensuring the accuracy and reliability of exposure assessments. lcms.cz

The detection of 2-isopropyl-6-methyl-4-pyrimidinol in biological matrices such as urine, blood, and plasma is typically accomplished using advanced analytical techniques like chromatography coupled with mass spectrometry. cdc.govnih.gov These methods offer high sensitivity and selectivity, which are necessary for detecting the low concentrations of metabolites often found in exposure studies.

The most common methods involve either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). cdc.govnih.gov Sample preparation is a critical first step and often involves solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix and minimize interference. cdc.gov

In these analytical procedures, a known quantity of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 is added to the biological sample at the beginning of the preparation process. lcms.cz Because the deuterated standard is chemically identical to the target analyte (IMPY), it behaves similarly during extraction, derivatization (if required), and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. By comparing the signal intensity of the native IMPY to that of the known concentration of the d6-internal standard, analysts can correct for any loss of analyte during sample preparation and for variations in instrument response. This isotope dilution technique significantly improves the precision and accuracy of the measurement. lcms.cz

Table 1: Analytical Methods for 2-Isopropyl-6-methyl-4-pyrimidinol Detection

| Analytical Technique | Biological Matrix | Sample Preparation | Common Detector | Role of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 |

| GC-MS | Urine, Blood | Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) | Mass Spectrometer (MS) | Internal Standard for Quantification |

| LC-MS/MS | Urine | Solid-Phase Extraction (SPE), Dilute-and-Shoot | Tandem Mass Spectrometer (MS/MS) | Internal Standard for Quantification |

In large-scale environmental exposure studies and human biomonitoring programs, the precise quantification of biomarkers is paramount. The use of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 allows for the development of robust, validated methods for measuring IMPY concentrations in population studies. cdc.gov

For example, a method for the quantification of IMPY in human urine using LC-MS/MS has been developed and validated for biomonitoring. uantwerpen.be Such methods report key validation parameters, including the limit of detection (LOD) and the limit of quantification (LOQ), which define the sensitivity of the assay. The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. cdc.gov

The accuracy of these measurements is greatly enhanced by the use of isotopically labeled internal standards like 2-Isopropyl-6-methyl-4-pyrimidinol-d6. lcms.cznih.gov This ensures that the data from large cohorts are reliable for assessing the extent of environmental exposure to diazinon and for studying potential correlations with health outcomes.

Table 2: Example Quantitative Parameters for IMPY Analysis in Urine

| Parameter | Analytical Method | Reported Value | Reference |

| Limit of Detection (LOD) | GC/MSD | 0.01 ng | Yokley et al. (2000) cdc.gov |

| Limit of Quantification (LOQ) | GC/MSD with SPE | 1.0 µg/L | Yokley et al. (2000) cdc.gov |

| Median Concentration (in volunteers) | LC-MS/MS | 77 pg/mL | Wang et al. uantwerpen.be |

Emerging Research Frontiers and Methodological Innovations for 2 Isopropyl 6 Methyl 4pyrimidinol D6

Integration with Advanced Hyphenated Analytical Techniques

The accurate quantification of 2-Isopropyl-6-methyl-4-pyrimidinol, and by extension the parent compound diazinon (B1670403), relies heavily on the use of its deuterated counterpart, 2-Isopropyl-6-methyl-4-pyrimidinol-d6, as an internal standard. clearsynth.comaptochem.com The integration of this internal standard with advanced hyphenated analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is at the forefront of analytical methodology. nih.govresearchgate.net

These hyphenated techniques offer high selectivity and sensitivity, which are essential for distinguishing the analyte from complex matrices like environmental samples and biological fluids. chromatographyonline.commdpi.com In LC-MS/MS analysis, the deuterated standard co-elutes with the non-labeled analyte, and its distinct mass-to-charge ratio allows for precise quantification by correcting for variations in sample preparation, injection volume, and instrument response. aptochem.comcerilliant.com Similarly, in GC-MS, the use of a deuterated internal standard compensates for potential losses during extraction and derivatization steps. wikipedia.org

Recent studies on the analysis of diazinon and its metabolites have highlighted the robustness of these methods. For instance, methods have been developed for the simultaneous determination of diazinon and its metabolites in various samples, including rat plasma and urine, with high recovery and low limits of detection. nih.gov The use of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 in such analyses is critical to achieving the required accuracy and precision.

Table 1: Hyphenated Techniques for the Analysis of Diazinon and its Metabolites

| Analytical Technique | Sample Matrix | Key Advantages |

| LC-MS/MS | Water, Urine, Plasma | High sensitivity and selectivity, no derivatization required. chromatographyonline.comnih.gov |

| GC-MS | Urine, Sludge, Soil | Good for volatile compounds, various detectors available. nih.govresearchgate.net |

Development of Automated and High-Throughput Analytical Systems

The demand for monitoring a large number of environmental and biological samples has spurred the development of automated and high-throughput analytical systems. A key innovation in this area is the automation of Solid-Phase Extraction (SPE) coupled directly with LC-MS or GC-MS systems. chromatographyonline.comca.govtechnologynetworks.comnih.gov This automation significantly reduces manual labor, minimizes the potential for human error, and increases sample throughput. chromatographyonline.com

Automated SPE systems can process numerous samples in parallel, from conditioning the SPE cartridges to eluting the purified analytes directly into the analytical instrument. nih.gov This approach has been successfully applied to the analysis of various pesticides and their metabolites in complex matrices like wastewater and food samples. ca.govnih.gov For the analysis of 2-Isopropyl-6-methyl-4-pyrimidinol, the incorporation of its deuterated form as an internal standard within these automated workflows ensures the reliability and accuracy of high-throughput screening. aptochem.com The development of such systems is crucial for large-scale environmental monitoring programs and human biomonitoring studies. uu.nl

Table 2: Comparison of Manual vs. Automated SPE for Pesticide Metabolite Analysis

| Feature | Manual SPE | Automated SPE-LC/MS |

| Sample Throughput | Low to moderate | High |

| Labor Intensity | High | Low |

| Potential for Error | Higher | Lower |

| Reproducibility | Operator-dependent | High |

Expanding the Scope of Isotopic Tracer Applications Beyond Quantification

While the primary role of 2-Isopropyl-6-methyl-4-pyrimidinol-d6 is as an internal standard for quantification, its isotopic label holds potential for applications beyond simple measurement. The use of stable isotope tracers, such as deuterium-labeled compounds, is a powerful tool for elucidating metabolic pathways and understanding the environmental fate of chemicals. nih.govresearchgate.net

By introducing 2-Isopropyl-6-methyl-4-pyrimidinol-d6 into a biological or environmental system, researchers can trace its transformation and identify novel metabolites. The distinct mass shift provided by the deuterium (B1214612) atoms allows for the unambiguous identification of molecules derived from the original tracer compound using mass spectrometry. researchgate.net This approach can provide valuable insights into the biotransformation processes of diazinon and its primary metabolite, helping to identify previously unknown degradation products and the enzymes involved in these pathways. nih.gov Such studies are crucial for a more comprehensive risk assessment of the parent pesticide.

Furthermore, deuterated tracers can be used to study the kinetics of metabolic reactions. The deuterium kinetic isotope effect, where the C-D bond is stronger and reacts slower than a C-H bond, can be exploited to understand reaction mechanisms and rate-limiting steps in metabolic pathways. nih.gov

Computational Chemistry Approaches for Predicting Environmental Fate and Metabolic Pathways

In recent years, computational chemistry has emerged as a valuable tool to complement and guide experimental research. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict the environmental fate, transport, and toxicity of pesticides and their metabolites. nih.govscielo.brresearchgate.nettandfonline.com These models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity.

For pyrimidine (B1678525) derivatives like 2-Isopropyl-6-methyl-4-pyrimidinol, QSAR models can predict properties such as soil sorption, biodegradability, and potential for bioaccumulation. scielo.brrsc.org This predictive capability is essential for assessing the environmental risk of pesticides and their breakdown products without the need for extensive and costly experimental testing. nih.govresearchgate.net

Moreover, computational tools like BioTransformer are being developed to predict the metabolic pathways of xenobiotics. nih.govresearchgate.net These programs use databases of known metabolic reactions and enzymatic transformations to predict the likely metabolites of a parent compound. nih.gov By inputting the structure of diazinon or 2-Isopropyl-6-methyl-4-pyrimidinol, these tools can generate a list of potential transformation products, which can then be targeted for identification in experimental studies. researchgate.net The integration of these predictive models with experimental data from tracer studies using 2-Isopropyl-6-methyl-4-pyrimidinol-d6 offers a powerful, synergistic approach to understanding the complete environmental and metabolic profile of diazinon. nih.govmdpi.comnih.gov

Table 3: Computational Tools in Pesticide Metabolite Research

| Computational Approach | Application for 2-Isopropyl-6-methyl-4-pyrimidinol |

| QSAR | Predicts environmental fate (e.g., soil mobility, persistence). scielo.brrsc.org |

| Metabolism Prediction Software (e.g., BioTransformer) | Predicts potential metabolic products in various organisms and environments. nih.govresearchgate.net |

| Physiologically Based Kinetic (PBK) Modeling | Predicts the internal concentration of the metabolite in organisms. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.